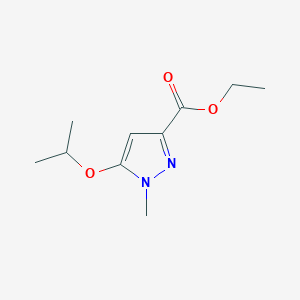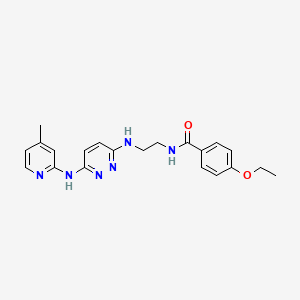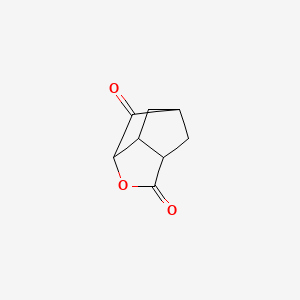![molecular formula C22H18FN3OS B2950869 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide CAS No. 896354-89-5](/img/structure/B2950869.png)
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide, also known as BIBF 1120, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This molecule is a tyrosine kinase inhibitor that targets multiple receptors, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).
Mecanismo De Acción
Target of action
The compound contains a benzimidazole moiety, which is found in many biologically active compounds. Benzimidazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . .
Mode of action
Without specific studies on this compound, it’s hard to determine its exact mode of action. Benzimidazole derivatives often interact with their targets by forming hydrogen bonds and aromatic interactions .
Biochemical pathways
Again, without specific studies, it’s difficult to determine the exact biochemical pathways this compound affects. Benzimidazole derivatives can affect a wide range of pathways depending on their specific targets .
Pharmacokinetics
A study on similar compounds showed a favourable pharmacokinetic profile .
Result of action
Similar compounds have shown promising activity against certain bacterial strains .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide 1120 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound 1120 also has a broad spectrum of activity, targeting multiple receptors that are involved in tumor growth and angiogenesis. However, this compound 1120 also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, this compound 1120 has a short half-life, which may limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the study of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide 1120. One potential direction is to study the combination of this compound 1120 with other anti-cancer agents, such as chemotherapy or immunotherapy. Another direction is to study the potential of this compound 1120 as a treatment for other diseases, such as idiopathic pulmonary fibrosis and scleroderma. Finally, further studies are needed to optimize the dosing and administration of this compound 1120 to maximize its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide 1120 involves several steps. The starting material is 4-fluorobenzonitrile, which is reacted with 2-mercaptoaniline to form 4-fluoro-2-mercaptobenzonitrile. This intermediate is then reacted with 2-(2-amino-phenyl)-1H-benzo[d]imidazole to form the key intermediate, 3-(1H-benzo[d]imidazol-2-yl)-4-fluoro-phenylthiourea. Finally, this intermediate is reacted with 3-chloropropanoic acid to form this compound 1120.
Aplicaciones Científicas De Investigación
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide 1120 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor activity in various cancer cell lines, including lung cancer, breast cancer, and ovarian cancer. This compound 1120 has also been shown to have anti-inflammatory and anti-fibrotic effects, making it a potential treatment for diseases such as idiopathic pulmonary fibrosis and scleroderma. Furthermore, this compound 1120 has been studied for its potential to prevent angiogenesis, which is the growth of new blood vessels that is necessary for tumor growth.
Propiedades
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(4-fluorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3OS/c23-16-8-10-18(11-9-16)28-13-12-21(27)24-17-5-3-4-15(14-17)22-25-19-6-1-2-7-20(19)26-22/h1-11,14H,12-13H2,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQCJKDOVLMPQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)CCSC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dimethoxybenzamide](/img/structure/B2950786.png)

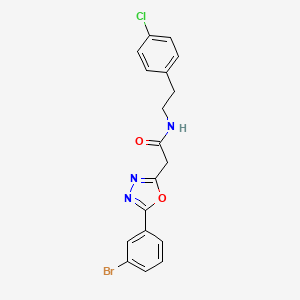
![1-(4-bromo-3-methylphenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2950790.png)
![4-[4-(4-Ethoxyphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B2950792.png)

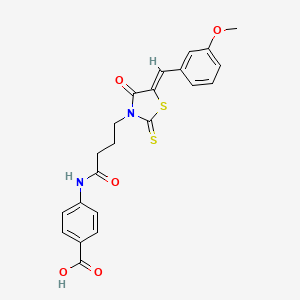
![5-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2950795.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2950798.png)
